1H,3H-Pyrimidine-4-one-2-thione, 3-methyl-
Overview
Description
1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biological processes
Preparation Methods
Synthetic Routes and Reaction Conditions: 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- can be synthesized through the Biginelli reaction, which involves the cyclo-condensation of an aldehyde, a β-ketoester, and thiourea. This reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid, in acetic acid as the solvent . The reaction conditions are mild, and the yields are generally good.
Industrial Production Methods: Industrial production of 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- follows similar synthetic routes but often employs continuous flow reactors to enhance efficiency and scalability. The use of heterogeneous catalysts, such as silicotungstic acid supported on Ambelyst-15, has been explored to facilitate the reaction under solvent-free conditions .
Chemical Reactions Analysis
Types of Reactions: 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the thione group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound is used in the synthesis of dyes and pigments due to its unique chemical properties.
Mechanism of Action
The mechanism by which 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- exerts its effects involves interactions with various molecular targets and pathways:
Antibacterial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It induces cell cycle arrest and apoptosis in cancer cells by targeting specific signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway.
Comparison with Similar Compounds
1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- can be compared with other similar compounds, such as:
Pyrimidine-2(1H)-thione: This compound shares a similar structure but lacks the methyl group at the 3-position.
Dihydropyrimidine-2,4(1H,3H)-dione: This compound has a different substitution pattern and exhibits distinct pharmacological properties.
Uniqueness: 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 3-position enhances its stability and reactivity compared to other pyrimidine derivatives.
Properties
IUPAC Name |
3-methyl-2-sulfanylidene-1H-pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2OS/c1-7-4(8)2-3-6-5(7)9/h2-3H,1H3,(H,6,9) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMJMDWDBNHZINA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CNC1=S | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2OS | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50206232 | |
Record name | 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.18 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
576-28-3 | |
Record name | 2,3-Dihydro-3-methyl-2-thioxo-4(1H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=576-28-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576283 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H,3H-Pyrimidine-4-one-2-thione, 3-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50206232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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